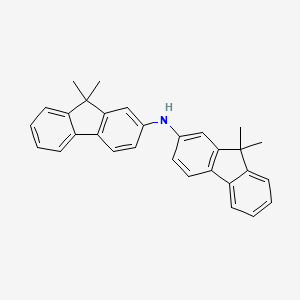

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)29)31-20-14-16-24-22-10-6-8-12-26(22)30(3,4)28(24)18-20/h5-18,31H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSMGMWMTSWXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731363 | |

| Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500717-23-7 | |

| Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis-(9,9-dimethylfluoren-2-yl)amin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.280.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine chemical structure and synthesis

Introduction

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is a diarylamine compound featuring two bulky, rigid 9,9-dimethylfluorene moieties linked by a central nitrogen atom. This unique architecture imparts significant steric hindrance and specific electronic properties, making it a molecule of considerable interest in the field of materials science. Its primary application lies as a critical building block or intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2][3] The fluorene core provides a rigid, electron-rich framework that is highly advantageous for charge transport, while the dimethyl substitution at the C9 position enhances solubility and prevents undesirable aggregation, thereby improving the performance and lifespan of electronic devices.[1]

This guide provides a comprehensive overview of the molecular profile, a detailed, field-proven synthesis protocol, and the mechanistic principles underlying the formation of this compound. It is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a deep technical understanding of this important compound.

Molecular Profile and Physicochemical Properties

The structural and electronic characteristics of this compound are central to its function. The molecule consists of a secondary amine functional group connecting the C2 positions of two 9,9-dimethylfluorene units.

Chemical Structure

Below is a two-dimensional representation of the this compound structure, generated using the DOT language.

Key Physicochemical Data

The properties of this compound make it suitable for various applications in organic synthesis and materials science.

| Property | Value | Source |

| CAS Number | 500717-23-7 | [2][4][5] |

| Molecular Formula | C₃₀H₂₇N | [4] |

| Molecular Weight | 401.54 g/mol | [4][6] |

| Appearance | White to orange or green powder/crystal | [3] |

| Melting Point | 178 °C | [2][3] |

| Boiling Point | 571.0 ± 39.0 °C (Predicted) | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

Synthesis and Mechanistic Insights

The construction of the C-N bond in diarylamines like this compound is most effectively achieved through palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering high yields and broad functional group tolerance.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the two C-N bonds, identifying 2-halo-9,9-dimethylfluorene (typically the bromo- or iodo- derivative) and an ammonia equivalent as the key synthons. This approach points directly to a double N-arylation reaction.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis involves the palladium-catalyzed coupling of two equivalents of 2-bromo-9,9-dimethylfluorene with an amine source. While various ammonia surrogates can be used, this guide details a procedure using 9,9-dimethyl-9H-fluoren-2-amine as the nucleophile, which is commercially available or can be synthesized from 2-bromo-9,9-dimethylfluorene and an ammonia equivalent.[9]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Buchwald-Hartwig aminations.[10][11][12]

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-9,9-dimethylfluorene | 28320-32-3 | 273.18 | 1.00 eq | - |

| 9,9-Dimethyl-9H-fluoren-2-amine | 108714-73-4 | 209.29 | 1.05 eq | - |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 eq | - |

| XPhos | 564483-18-7 | 476.61 | 0.04 eq | - |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.40 eq | - |

| Anhydrous Toluene | 108-88-3 | 92.14 | - | - |

Procedure:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-9,9-dimethylfluorene, 9,9-dimethyl-9H-fluoren-2-amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

-

Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle. An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-bromo-9,9-dimethylfluorene) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 1:10 v/v) to afford the pure this compound.[2]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value (178 °C).[2][3]

The "Why": Understanding the Buchwald-Hartwig Catalytic Cycle

The success of this synthesis hinges on the intricate dance of the palladium catalyst through its catalytic cycle. Understanding this mechanism provides insight into the choice of reagents and conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromo-9,9-dimethylfluorene, forming a Pd(II) complex. This is often the rate-limiting step.

-

Ligand Exchange/Amine Coordination: The amine (9,9-dimethyl-9H-fluoren-2-amine) coordinates to the Pd(II) center.

-

Deprotonation: A strong, non-nucleophilic base, like NaOtBu, removes the proton from the coordinated amine, forming a palladium-amido complex. The choice of a bulky, strong base is crucial to facilitate this step without competing in nucleophilic attack.

-

Reductive Elimination: The final C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle. The bulky, electron-rich phosphine ligands (like XPhos) are essential as they promote this final, product-releasing step.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate for creating more complex molecules with tailored properties.

-

Hole-Transporting Materials (HTMs): Its primary use is as a precursor for larger, often triarylamine-based, molecules used as hole-transporting materials in OLEDs.[11] The fluorenyl groups provide good thermal stability and a high glass transition temperature, while the nitrogen center facilitates the movement of positive charge carriers (holes).

-

Organic Solar Cells: It serves as a building block for organic sensitizers and hole transport materials in dye-sensitized solar cells (DSSCs) and other organic photovoltaic devices.[2][3][11]

-

NIR Fluorophores: The strong electron-donating ability of the diarylamine moiety makes it an excellent donor component in donor-acceptor-donor (D-A-D) architectures for near-infrared (NIR) fluorescent dyes used in bio-imaging.[13]

-

Nonlinear Optics (NLO): Fluorene-based amines are incorporated into chromophores designed for NLO applications due to their potential for high hyperpolarizability.[14]

Conclusion

This compound is more than just a chemical compound; it is an enabling building block for next-generation organic electronics. Its synthesis, reliably achieved through the well-understood Buchwald-Hartwig amination, provides a robust platform for further chemical elaboration. A thorough understanding of its structure, properties, and the mechanistic nuances of its synthesis empowers researchers to rationally design and create novel materials with enhanced performance for applications ranging from vibrant displays to advanced medical diagnostics.

References

- 1. nbinno.com [nbinno.com]

- 2. Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine | 500717-23-7 [chemicalbook.com]

- 3. Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Bis- (9, 9-dimethyl-9H-fluoren-2-yl) -Amine /N- (9, 9-Dimethyl-9h-Fluoren-2-Yl-9, 9′ -Dimethyl -9h-Fluoren-2-Amine CAS: 500717-23-7 - CAS: 500717-23-7 and 2 7-Dibromo-9 9'-Diphenyl-9h-Fluorene [tjelong.en.made-in-china.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Organic Electronics

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is a key organic compound that has garnered significant attention in the field of materials science. Its rigid, planar fluorenyl moieties, coupled with a central nitrogen atom, create a unique electronic structure that is highly advantageous for various applications. The 9,9-dimethyl substitution on the fluorene units enhances the solubility and processability of the molecule, making it a versatile building block in the synthesis of advanced materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization, offering valuable insights for researchers and developers in organic electronics and related fields. Its primary applications lie in the development of highly efficient organic light-emitting diodes (OLEDs) and as a fundamental component in the creation of sensitizers for dye-sensitized solar cells.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below, providing a foundational understanding of this intriguing molecule.

| Property | Value | Reference |

| CAS Number | 500717-23-7 | |

| Molecular Formula | C₃₀H₂₇N | |

| Molecular Weight | 401.54 g/mol | |

| Melting Point | 178 °C to 186 °C | [1] |

| Appearance | White to orange to green powder or crystals |

Molecular Structure: A Design for Performance

The molecular architecture of this compound is central to its functionality. The two fluorene units provide a rigid and extended π-conjugated system, which is essential for efficient charge transport. The central secondary amine acts as an electron-donating group, influencing the optoelectronic properties of the molecule. The dimethyl groups at the C9 position of the fluorene rings prevent intermolecular aggregation, which can quench fluorescence and hinder device performance.

Caption: Molecular Structure of this compound.

Spectroscopic Properties: Interrogating the Molecule with Light

The interaction of this compound with electromagnetic radiation provides critical information about its electronic structure and potential applications in optoelectronic devices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. The 1H and 13C NMR spectra of this compound provide a unique fingerprint of the molecule.

1H NMR (300 MHz, (CD₃)₂CO): [1]

-

δ 7.7-7.67 (m, 4H)

-

δ 7.48 (d, J = 6.9 Hz, 2H)

-

δ 7.36 (s, 2H)

-

δ 7.31-7.22 (m, 4H)

-

δ 7.18 (d, J = 7.2 Hz, 2H)

-

δ 1.46 (s, 12H)

13C NMR (300 MHz, (CD₃)₂CO): [1]

-

δ 155.97, 153.83, 144.45, 140.29, 132.48, 127.79, 126.73, 123.27, 121.67, 119.69, 117.32, 112.46, 47.28, 27.53

Synthesis and Purification: Crafting the Core Component

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method allows for the efficient formation of the carbon-nitrogen bond between the fluorenyl halides and an amine source.

A general synthetic procedure involves the reaction of 2-bromo-9,9-dimethylfluorene with an ammonia equivalent or a protected amine, followed by deprotection.[1] Purification is crucial to achieve the high purity required for electronic applications and is often accomplished by column chromatography over silica gel.[1]

Illustrative Synthetic Protocol

The following protocol outlines a representative synthesis, emphasizing the critical steps and the rationale behind them.

-

Reaction Setup: A dried Schlenk flask is charged with 2-bromo-9,9-dimethylfluorene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free environment, which is critical for the catalytic cycle.

-

Solvent and Reagent Addition: Anhydrous toluene is added as the solvent, followed by the addition of a solution of the amine source. The choice of solvent is important for reagent solubility and to achieve the necessary reaction temperature.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[1]

Caption: General workflow for the synthesis of this compound.

Challenges and Future Directions

While this compound and its derivatives have shown great promise, the pursuit of even more efficient and stable materials is ongoing. Future research will likely focus on the strategic functionalization of the fluorene core and the central amine to fine-tune the electronic and physical properties for specific applications. The development of more cost-effective and scalable synthetic routes will also be crucial for the commercial viability of devices based on these materials. As the demand for advanced organic electronics continues to grow, the importance of well-characterized and high-purity building blocks like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to Bis(9,9-dimethyl-9H-fluoren-2-yl)amine (CAS: 500717-23-7) for Advanced Optoelectronic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Organic Electronics

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine, registered under CAS number 500717-23-7, has emerged as a pivotal organic semiconductor material. Its unique molecular architecture, featuring two bulky, rigid 9,9-dimethylfluorene units linked by a secondary amine, imparts a combination of desirable properties including high thermal stability, excellent solubility in common organic solvents, and robust electrochemical stability. These characteristics make it a highly sought-after building block in the design and synthesis of advanced materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Molecular Structure and Physicochemical Properties

The core of this compound's functionality lies in its distinct structure. The fluorene moieties provide a large, planar π-conjugated system, which is essential for efficient charge transport. The gem-dimethyl substitution at the C9 position of the fluorene units is a critical design element. It disrupts intermolecular packing, thereby enhancing solubility and promoting the formation of stable amorphous films, a crucial requirement for fabricating uniform thin-film devices.[1]

| Property | Value | Reference |

| CAS Number | 500717-23-7 | [2] |

| Molecular Formula | C₃₀H₂₇N | [2] |

| Molecular Weight | 401.54 g/mol | [2] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 178 °C | [2] |

| Boiling Point (Predicted) | 571.0 ± 39.0 °C | [2] |

| Solubility | Soluble in Dimethylformamide | [2] |

Further characterization data, including ¹H and ¹³C NMR, are available, confirming the molecular structure.[3]

Synthesis of this compound: A Practical Approach

The synthesis of this compound and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] This powerful synthetic tool allows for the formation of carbon-nitrogen bonds between aryl halides and amines.

A general synthetic strategy involves the coupling of two equivalents of a 2-halo-9,9-dimethylfluorene with ammonia or an ammonia equivalent, or a related nitrogen source. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

References

- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Electronic and Optical Properties of Fluorene-Based Amines

This guide provides an in-depth exploration of the electronic and optical properties of fluorene-based amines, a class of organic molecules at the forefront of materials science. These compounds are integral to the advancement of optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these materials, from fundamental principles to practical applications and characterization methodologies.

Introduction: The Fluorene Core as a Privileged Scaffold

Fluorene, a polycyclic aromatic hydrocarbon, serves as a versatile and robust building block for functional organic materials.[1][2][3] Its rigid, planar biphenyl structure provides a high degree of conjugation, which is fundamental to its desirable electronic and optical properties.[4][5] The C9 position of the fluorene ring is particularly amenable to substitution, allowing for the introduction of various functional groups that can tune the molecule's solubility, thermal stability, and solid-state packing without significantly disrupting the electronic properties of the conjugated backbone.[3][5][6]

The incorporation of amine functionalities into the fluorene scaffold gives rise to a class of materials with exceptional charge-transporting capabilities, particularly as hole-transporting materials (HTMs).[7][8][9][10][11] The lone pair of electrons on the nitrogen atom of the amine group can effectively participate in the π-conjugated system, leading to a high-lying highest occupied molecular orbital (HOMO) energy level, which facilitates efficient hole injection and transport.[12] This guide will delve into the intricate relationship between the molecular structure of fluorene-based amines and their resulting electronic and optical characteristics.

Unraveling the Electronic Properties

The electronic properties of fluorene-based amines are dictated by the energy levels and spatial distribution of their frontier molecular orbitals, namely the HOMO and the lowest unoccupied molecular orbital (LUMO). These parameters govern the charge injection, transport, and recombination processes within an optoelectronic device.

Frontier Molecular Orbitals and Energy Gap

The HOMO level of fluorene-based amines is predominantly located on the electron-rich amine moieties and the fluorene core, while the LUMO is typically distributed across the fluorene unit and any electron-accepting groups that may be present.[12][13][14] The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a critical parameter that determines the intrinsic optical and electronic properties of the material.

The introduction of electron-donating amine groups raises the HOMO energy level, thereby reducing the energy gap. Conversely, the incorporation of electron-withdrawing groups can lower the LUMO energy level, also leading to a smaller energy gap.[15] This tunability of the energy gap allows for the rational design of materials with specific absorption and emission characteristics. For instance, a smaller energy gap generally results in absorption and emission at longer wavelengths (a red shift).[16][17]

Charge Transport Characteristics

Fluorene-based amines are renowned for their excellent hole-transporting properties.[7][18] This is attributed to several factors:

-

High Hole Mobility: The rigid and planar structure of the fluorene core facilitates significant intermolecular π-π stacking in the solid state, creating efficient pathways for hole hopping between adjacent molecules.[7][18] This results in high hole mobilities, often in the range of 10-4 to 10-3 cm2 V-1 s-1.[7][18]

-

Amorphous Film Formation: The substitution at the C9 position with bulky groups can prevent crystallization and promote the formation of stable amorphous films.[10] This is crucial for device fabrication, as it leads to uniform thin films with isotropic charge transport properties.

-

Thermal Stability: The rigid fluorene unit imparts high thermal stability to these materials, with high glass transition temperatures (Tg).[10] This is essential for the long-term operational stability of optoelectronic devices.

The choice of the amine substituent also plays a significant role in determining the charge transport properties. Triarylamine moieties are commonly employed due to their excellent hole-transporting capabilities and good electrochemical stability.[8][9]

Delving into the Optical Properties

The optical properties of fluorene-based amines, including absorption and photoluminescence, are a direct consequence of their electronic structure. These properties are central to their application in light-emitting and light-harvesting devices.

Absorption Spectroscopy

Fluorene-based amines typically exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.[16] These absorptions correspond to π-π* electronic transitions within the conjugated system. The position and intensity of these absorption bands can be tuned by modifying the molecular structure.

-

Effect of Conjugation Length: Extending the π-conjugation length by incorporating additional aromatic units or vinyl groups leads to a bathochromic (red) shift in the absorption maximum (λmax).[16]

-

Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) type molecules, where an electron-donating amine group is connected to an electron-accepting group through the fluorene π-bridge, an additional absorption band corresponding to an intramolecular charge transfer transition is often observed at longer wavelengths.[13][16]

Photoluminescence

Upon excitation with light of an appropriate wavelength, fluorene-based amines can exhibit strong photoluminescence (fluorescence). This emission arises from the radiative decay of an excited electron from the LUMO to the HOMO.

-

High Fluorescence Quantum Yield: The rigid structure of the fluorene core restricts vibrational and rotational modes that can lead to non-radiative decay, resulting in high fluorescence quantum yields.[5][19]

-

Tunable Emission Color: The emission color can be tuned from the blue to the red region of the visible spectrum by modifying the molecular structure. As with absorption, extending the conjugation or increasing the strength of donor-acceptor interactions leads to a red shift in the emission wavelength.[16][17][20][21][22]

-

Thermally Activated Delayed Fluorescence (TADF): By carefully designing the molecule to have a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), it is possible to achieve thermally activated delayed fluorescence.[21] This process allows for the harvesting of non-emissive triplet excitons, leading to theoretical internal quantum efficiencies of up to 100% in OLEDs.[21]

Two-Photon Absorption

Certain fluorene-based amines have been shown to exhibit significant two-photon absorption (2PA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons.[23][24][25][26][27] This property is highly valuable for applications in two-photon fluorescence microscopy, offering deeper tissue penetration and higher spatial resolution compared to conventional one-photon microscopy.[26]

Experimental Characterization Techniques

A comprehensive understanding of the electronic and optical properties of fluorene-based amines requires the use of various spectroscopic and electrochemical techniques.

UV-Visible Absorption and Photoluminescence Spectroscopy

These are fundamental techniques for probing the optical properties of materials.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the fluorene-based amine in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) using the Beer-Lambert law.

Experimental Protocol: Photoluminescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

-

Measurement: Set the excitation wavelength (typically at or near the λmax from the absorption spectrum) and record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield (ΦF) can be determined relative to a known standard.

Caption: Workflow for UV-Vis absorption and photoluminescence spectroscopy.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile).

-

Working Electrode: A glassy carbon electrode is commonly used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used.

-

Counter Electrode: A platinum wire is a common choice.

-

Measurement: Dissolve a small amount of the fluorene-based amine in the electrolyte solution. Record the cyclic voltammogram by scanning the potential. A ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard.

-

Data Analysis: From the onset oxidation potential (Eox), the HOMO energy level can be estimated using the empirical formula: HOMO = -e(Eox - E1/2,Fc/Fc+ + 4.8) eV. The LUMO energy level can be estimated from the HOMO level and the optical energy gap (Egopt) determined from the onset of the absorption spectrum: LUMO = HOMO + Egopt.

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique for studying the dynamics of excited states and charge carriers.

Experimental Protocol: Transient Absorption Spectroscopy

-

Instrumentation: This technique requires a pump-probe setup. A femtosecond or picosecond laser is used to generate both the pump and probe pulses. The pump pulse excites the sample, and the delayed probe pulse measures the change in absorbance.[28]

-

Measurement: The change in absorbance (ΔA) is recorded as a function of both wavelength and the time delay between the pump and probe pulses.

-

Data Analysis: The resulting data provides information on the lifetimes of excited states, charge transfer processes, and the formation of transient species.[28]

Structure-Property Relationships: A Summary

The following table summarizes the key structure-property relationships for fluorene-based amines:

| Molecular Feature | Property Affected | Effect |

| Fluorene Core | Rigidity, Thermal Stability, Photoluminescence | Provides a rigid and planar backbone, leading to high thermal stability and high fluorescence quantum yields.[4][5][10] |

| Amine Substituent | HOMO Energy Level, Hole Transport | Electron-donating nature raises the HOMO level and facilitates hole transport.[12] |

| C9-Substitution | Solubility, Film Morphology | Bulky substituents at the C9 position improve solubility and promote the formation of amorphous films.[5] |

| π-Conjugation Length | Absorption/Emission Wavelength | Increasing the conjugation length leads to a red shift in both absorption and emission.[16] |

| Donor-Acceptor Architecture | Intramolecular Charge Transfer | Creates a low-energy ICT band and can lead to red-shifted emission.[13][16] |

Applications in Optoelectronic Devices

The unique electronic and optical properties of fluorene-based amines make them highly suitable for a range of optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based amines are widely used as:

-

Hole-Transporting Materials (HTMs): Their high hole mobility and suitable HOMO levels ensure efficient injection and transport of holes from the anode to the emissive layer.[8][10]

-

Emissive Materials: By tuning their chemical structure, fluorene-based amines can be designed to emit light across the entire visible spectrum, particularly in the blue region where stable and efficient emitters are still a challenge.[2][17][20][21][22]

-

Host Materials: Their high triplet energy levels make them suitable as host materials for phosphorescent emitters, preventing quenching of the triplet excitons.

Solar Cells

In the field of photovoltaics, fluorene-based amines are primarily used as:

-

Hole-Transporting Materials in Perovskite Solar Cells (PSCs): They have emerged as a promising alternative to the commonly used spiro-OMeTAD, offering high efficiency and improved stability.[7][18] Their hydrophobic nature can also help protect the perovskite layer from moisture.[9]

-

Donor Materials in Organic Solar Cells (OSCs): In combination with suitable acceptor materials, they can be used as the electron-donating component in the active layer of OSCs.

Conclusion and Future Outlook

Fluorene-based amines represent a versatile and highly tunable class of organic materials with exceptional electronic and optical properties. Their rigid core, coupled with the ability to easily modify their periphery, allows for the precise engineering of their frontier molecular orbital energy levels, charge transport characteristics, and photophysical behavior. These properties have established them as key components in high-performance OLEDs and solar cells.

Future research in this area will likely focus on the development of novel fluorene-based amines with even greater stability, efficiency, and functionality. This includes the design of new TADF emitters for next-generation displays, the exploration of non-fullerene acceptors for high-efficiency organic solar cells, and the development of advanced materials for applications in bioimaging and sensing. The fundamental understanding of the structure-property relationships outlined in this guide will continue to be a crucial driver of innovation in this exciting field.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorene - Wikipedia [en.wikipedia.org]

- 7. Fluorene-based enamines as low-cost and dopant-free hole transporting materials for high performance and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices | Semantic Scholar [semanticscholar.org]

- 9. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. worldscientific.com [worldscientific.com]

- 16. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A fluorene-bridged double carbonyl/amine multiresonant thermally activated delayed fluorescence emitter for efficient green OLEDs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. A fluorene-bridged double carbonyl/amine multiresonant thermally activated delayed fluorescence emitter for efficient green OLEDs - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05761E [pubs.rsc.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 27. Two-photon absorption and lasing properties of new fluorene derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Extended shortwave infrared absorbing antiaromatic fluorenium-indolizine chromophores - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Theoretical Modeling of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine Energy Levels

Prepared by: Gemini, Senior Application Scientist

Abstract

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is a prominent triarylamine derivative widely utilized as a building block for hole-transporting materials and organic sensitizers in advanced electronic applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.[1][2] A profound understanding of its frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting and optimizing device performance. This technical guide provides a comprehensive, step-by-step framework for the theoretical modeling of these energy levels using Density Functional Theory (DFT), a powerful quantum chemical method. We will delve into the causality behind methodological choices, establish a self-validating computational workflow, and ground our protocol in authoritative scientific principles.

Introduction: The Significance of FMOs in Organic Electronics

In the realm of organic semiconductors, the HOMO and LUMO energy levels are critical determinants of a material's electronic behavior.

-

HOMO Level : Analogous to the valence band in inorganic semiconductors, the HOMO is the highest energy level an electron can occupy in the molecule's ground state.[3] A higher HOMO energy level (less negative) facilitates hole injection and transport, as it requires less energy to remove an electron.[3]

-

LUMO Level : Corresponding to the conduction band, the LUMO is the lowest energy level available for an electron to occupy.[3] A lower LUMO energy level (more negative) is conducive to electron injection and transport.[3]

-

HOMO-LUMO Gap (Eg) : The energy difference between the HOMO and LUMO levels dictates the material's optical and electronic properties, including its absorption spectrum and intrinsic stability.[4] A smaller gap generally corresponds to absorption at longer wavelengths.

For this compound, precise knowledge of these levels allows researchers to predict its charge transport capabilities, assess its suitability for specific device architectures, and rationally design new molecules with tailored electronic properties. Theoretical modeling offers a time- and cost-efficient alternative to purely experimental approaches for screening and understanding these fundamental parameters.

Theoretical Foundations: Density Functional Theory (DFT)

Density Functional Theory has become the workhorse of computational chemistry for medium to large organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by solving the Kohn-Sham equations, where the electron density, rather than the complex many-electron wavefunction, is the central variable.[5]

Pillar of Trustworthiness: Methodological Choices

The accuracy of any DFT calculation is critically dependent on two key choices:

-

The Functional : This is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown robust performance.[6][7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for predicting the electronic structure of organic systems.[6][7]

-

The Basis Set : This is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d) basis set offers a good compromise between accuracy and computational expense for molecules of this size.[6][7] It is a split-valence basis set that includes polarization functions (d-orbitals on heavy atoms), which are essential for accurately describing chemical bonds.

Our choice of the B3LYP/6-31G(d) level of theory is a self-validating starting point, as it is extensively benchmarked and has been shown to provide reliable results for a vast range of organic compounds.[4][6][8]

The Computational Workflow: A Step-by-Step Protocol

This section details the experimental protocol for calculating the HOMO and LUMO energy levels of this compound. This workflow is designed to be a self-validating system, where the accuracy of each step is contingent on the successful completion of the previous one.

Caption: Computational workflow for determining molecular energy levels.

Protocol Details:

-

Molecular Structure Input:

-

Action: Obtain the 3D coordinates of this compound. This can be done by drawing the molecule in a builder like Avogadro or converting its SMILES string.

-

Causality: An accurate initial structure is necessary to ensure the calculation converges to the correct, lowest-energy state.

-

-

Geometry Optimization:

-

Action: Perform a geometry optimization calculation using the B3LYP functional and 6-31G(d) basis set. This procedure systematically alters the molecular geometry to find the configuration with the minimum potential energy.[9]

-

Causality: Electronic properties are highly sensitive to molecular conformation. This step is crucial because it finds the most stable structure of the molecule, which is the most experimentally relevant form.

-

-

Frequency Calculation:

-

Action: Following optimization, perform a frequency calculation on the optimized geometry at the same level of theory.

-

Trustworthiness: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Single-Point Energy Calculation & Data Extraction:

-

Action: Using the validated, optimized geometry, run a single-point energy calculation. From the output file of this calculation, extract the energies of the HOMO and LUMO.

-

Causality: This calculation provides the final, accurate electronic energy levels for the stable molecular structure. The HOMO energy is the energy of the highest occupied orbital, and the LUMO energy is that of the lowest unoccupied one.

-

Data Presentation and Interpretation

The primary outputs of this computational protocol are the absolute energies of the HOMO and LUMO, from which the energy gap can be calculated. These results should be summarized for clarity.

Caption: Relationship between HOMO, LUMO, and the energy gap (Eg).

Table 1: Calculated Energy Levels for this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value from calculation |

| LUMO Energy | Value from calculation |

| HOMO-LUMO Gap (Eg) | Calculated difference |

Note: The actual values in the table would be populated from the output of the DFT calculation.

Interpretation and Validation:

The calculated values provide a theoretical estimate of the material's electronic properties. It is crucial to compare these results with experimental data where available. Experimental values are often determined using techniques like cyclic voltammetry (CV) and UV-Vis spectroscopy.[4] Discrepancies between theoretical and experimental values can arise from several factors, including:

-

Solvent Effects: Calculations are often performed in the "gas phase," while experiments are in solution.

-

Solid-State Packing: Intermolecular interactions in the solid state can influence energy levels.

-

Inherent Approximations: The chosen functional and basis set are approximations of reality.

For instance, studies on similar fluorene-based donor-acceptor molecules have used the B3LYP/6-31G* level of theory to calculate HOMO-LUMO energy gaps, showing good correlation with trends observed in experimental absorption and emission spectra.[8] This precedent provides confidence in the chosen methodology for the title compound.

Conclusion

This guide has outlined an authoritative and self-validating protocol for the theoretical modeling of the HOMO and LUMO energy levels of this compound using Density Functional Theory at the B3LYP/6-31G(d) level. By following this structured workflow—from geometry optimization and frequency validation to the final energy calculation—researchers can obtain reliable insights into the electronic structure of this important organic material. This computational approach empowers scientists to predict material properties, understand structure-property relationships, and accelerate the design of next-generation organic electronic devices.

References

- 1. Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine | 500717-23-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. inpressco.com [inpressco.com]

- 6. researchgate.net [researchgate.net]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds [mdpi.com]

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

Introduction: The Central Role of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine in Organic Electronics

This compound, a tertiary amine featuring two fluorenyl moieties, has emerged as a cornerstone building block in the development of high-performance organic electronic devices. Its rigid, planar fluorene units, combined with the electron-donating diarylamine core, create a molecule with exceptional thermal stability and charge-transporting capabilities. The addition of dimethyl groups at the C9 position of the fluorene core enhances solubility, making it highly suitable for solution-based processing of organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] In these applications, the molecule primarily functions as a hole-transporting material (HTM), facilitating the efficient movement of positive charge carriers.

The performance of this compound in these devices is fundamentally governed by its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This guide provides an in-depth technical overview of the theoretical and experimental methodologies used to determine these critical energy levels, offering field-proven insights for researchers and professionals in materials science and drug development.

Core Concepts: The Significance of HOMO and LUMO Levels

In the realm of organic semiconductors, the HOMO and LUMO levels are analogous to the valence and conduction bands in inorganic semiconductors, respectively.

-

The HOMO Level: This is the highest energy level occupied by electrons. Its energy value (typically expressed in electron volts, eV) is a measure of the molecule's ability to donate an electron. For an HTM, a HOMO level that is well-aligned with the anode's work function (e.g., Indium Tin Oxide, ITO) or the valence band of the active layer (e.g., a perovskite) is crucial for minimizing the energy barrier to hole injection.[3]

-

The LUMO Level: This is the lowest energy level devoid of electrons. Its energy indicates the molecule's capacity to accept an electron. In an HTM, a high LUMO level is desirable to create a large energy barrier for electrons, effectively blocking them from leaking from the emissive layer to the hole-transport layer, which would otherwise reduce device efficiency.[3]

-

The HOMO-LUMO Gap (E_g): The energy difference between these two orbitals dictates the molecule's intrinsic optical and electronic properties, including its absorption spectrum and electrochemical stability.[4]

A precise understanding and measurement of these energy levels are therefore indispensable for the rational design of efficient and stable optoelectronic devices.

Theoretical Determination of HOMO and LUMO Levels via Density Functional Theory (DFT)

Computational chemistry provides a powerful, non-destructive method for predicting the electronic structure of molecules. Density Functional Theory (DFT) is a widely adopted method for calculating the HOMO and LUMO energy levels of organic materials with a high degree of accuracy.[5]

Causality Behind Methodological Choices

The choice of the functional and basis set in DFT is critical for obtaining results that correlate well with experimental values. For fluorene-based organic semiconductors, the B3LYP hybrid functional combined with the 6-31G(d) basis set has been established as a reliable standard that balances computational cost with accuracy.[3] This combination effectively models the electron correlation effects in π-conjugated systems.

Step-by-Step Protocol for DFT Calculation

-

Molecular Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. This is performed using a geometry optimization calculation.

-

Frequency Calculation: A subsequent frequency calculation is run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals.

-

Data Extraction: The output file from the calculation will list the energies of all molecular orbitals. The HOMO energy is the energy of the highest occupied orbital, and the LUMO energy is that of the lowest unoccupied orbital.

References

Scalable synthesis routes for Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

An In-depth Technical Guide to the Scalable Synthesis of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

Authored by a Senior Application Scientist

Introduction

This compound is a key organic semiconductor material, widely recognized for its application as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and as a building block for advanced polymers and fluorescent probes.[1][2] Its rigid, planar fluorene units, coupled with the electron-donating amine linkage, provide excellent thermal stability, high charge carrier mobility, and a suitable highest occupied molecular orbital (HOMO) energy level for efficient charge injection and transport. The gem-dimethyl substitution at the C9 position of the fluorene core enhances the solubility of the molecule, which is crucial for solution-based processing of large-area devices.[1]

The growing demand for high-performance OLED displays and solid-state lighting necessitates the development of robust, efficient, and scalable synthesis routes for key materials like this compound. This technical guide provides a comprehensive overview of the most viable synthetic strategies, with a focus on scalability, process optimization, and scientific integrity. We will delve into the synthesis of key intermediates and the pivotal C-N bond-forming reactions, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development and materials science.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals that the core synthetic challenge lies in the formation of the two C-N bonds. The most direct and industrially favored approach is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This disconnection leads to two primary building blocks: 2-amino-9,9-dimethylfluorene and 2-bromo-9,9-dimethylfluorene.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

The successful and cost-effective synthesis of the target molecule is highly dependent on the efficient preparation of its key precursors. This section details the scalable synthesis of 2-bromo-9,9-dimethylfluorene and 2-amino-9,9-dimethylfluorene.

Synthesis of 2-Bromo-9,9-dimethylfluorene

This key intermediate is typically prepared via a two-step process starting from fluorene: bromination followed by methylation.

Step 1: Bromination of Fluorene

The selective bromination of fluorene at the C2 position is the initial step.

-

Protocol:

-

To a solution of fluorene in a suitable solvent such as propylene carbonate, add a brominating agent like dibromohydantoin.[3]

-

Heat the reaction mixture to approximately 85°C and stir for several hours, monitoring the reaction progress by HPLC.[3]

-

Upon completion, cool the mixture to a low temperature (e.g., 2°C) to precipitate the crude product.[3]

-

Collect the crude 2-bromofluorene by filtration.

-

Recrystallize the crude product from a mixed solvent system, such as toluene and methanol, to obtain pure 2-bromofluorene as a white solid.[3]

-

Step 2: Methylation of 2-Bromofluorene

The C9 position of 2-bromofluorene is acidic and can be deprotonated with a strong base, followed by quenching with an electrophile like methyl iodide.

-

Protocol:

-

Dissolve 2-bromofluorene in dimethyl sulfoxide (DMSO).[3][4]

-

Add a strong base, such as powdered potassium hydroxide or a 50% aqueous sodium hydroxide solution.[3][4] The use of a phase-transfer catalyst like benzyl-triethyl-ammonium chloride (TEBAC) can be beneficial when using an aqueous base.[4]

-

Control the temperature of the reaction mixture, typically between 30-35°C.[3]

-

Add methyl iodide to the reaction mixture and stir for several hours.[3][4]

-

Monitor the reaction to completion.

-

Quench the reaction by adding water, which will precipitate the crude product.[3][4]

-

Collect the crude 2-bromo-9,9-dimethylfluorene by filtration.

-

Purify the product by recrystallization from methanol to yield a white solid powder.[3]

-

| Parameter | Value/Condition | Source |

| Starting Material | 2-Bromofluorene | [3][4] |

| Reagents | Methyl iodide, KOH or NaOH | [3][4] |

| Solvent | DMSO | [3][4] |

| Temperature | 30-35°C | [3] |

| Purification | Recrystallization (Methanol) | [3] |

| Typical Yield | ~73% | [5] |

| Purity (HPLC) | >90% | [5] |

Synthesis of 2-Amino-9,9-dimethylfluorene

This intermediate is synthesized from 9,9-dimethylfluorene via nitration and subsequent reduction.

Step 1: Nitration of 9,9-Dimethylfluorene

The nitration of 9,9-dimethylfluorene at the C2 position is a critical step.

-

Protocol:

-

Dissolve 9,9-dimethylfluorene in a suitable solvent like acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, such as nitric acid, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Pour the reaction mixture into ice water to precipitate the crude 2-nitro-9,9-dimethylfluorene.

-

Collect the solid by filtration and wash with water until neutral.

-

The crude product can be purified by recrystallization.

-

Step 2: Reduction of 2-Nitro-9,9-dimethylfluorene

The nitro group is then reduced to an amine to yield the desired product.

-

Protocol:

-

Suspend 2-nitro-9,9-dimethylfluorene in ethanol.[6]

-

Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).[6]

-

Stir the reaction mixture under a hydrogen atmosphere for 24 hours.[6]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter off the Pd/C catalyst.[6]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-amino-9,9-dimethylfluorene by column chromatography or recrystallization to afford a light-yellow solid.[6]

-

| Parameter | Value/Condition | Source |

| Starting Material | 2-Nitro-9,9-dimethylfluorene | [6] |

| Reagents | 10% Pd/C, Hydrogen gas | [6] |

| Solvent | Ethanol | [6] |

| Reaction Time | 24 hours | [6] |

| Purification | Column Chromatography | [6] |

| Typical Yield | ~81% | [6] |

Key C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It has become the method of choice for synthesizing aryl amines due to its high efficiency, broad substrate scope, and functional group tolerance.[7][8]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[8]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine, forming a palladium-amido complex.[8]

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[8]

Scalable Protocol for this compound Synthesis

The synthesis of the target molecule can be achieved by coupling two equivalents of 2-bromo-9,9-dimethylfluorene with one equivalent of ammonia or by coupling 2-bromo-9,9-dimethylfluorene with 2-amino-9,9-dimethylfluorene. The latter is often preferred for better control and higher yields of the desired diarylamine.

-

Protocol:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[9][10]

-

Add anhydrous toluene as the solvent and stir the mixture.[9]

-

Add 2-bromo-9,9-dimethylfluorene and 2-amino-9,9-dimethylfluorene to the reaction vessel.

-

Heat the reaction mixture to reflux and monitor its progress. Microwave-assisted heating can significantly reduce reaction times.[9]

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or, for a more scalable approach, by recrystallization or slurry washing to achieve high purity. A chromatography-free synthesis has been reported for a related compound, which is highly desirable for industrial production.[11]

-

| Parameter | Recommended Condition | Rationale | Source |

| Catalyst | Pd₂(dba)₃ | Common and effective palladium precursor. | [9] |

| Ligand | XPhos | Bulky, electron-rich phosphine ligand that enhances catalytic activity. | [8][9] |

| Base | Sodium tert-butoxide (t-BuONa) | Strong, non-nucleophilic base that facilitates the deprotonation of the amine. | [9] |

| Solvent | Anhydrous Toluene | High-boiling, inert solvent suitable for this reaction. | [9] |

| Temperature | Reflux or Microwave (e.g., 150°C) | Provides the necessary energy for the reaction to proceed efficiently. | [9] |

Alternative Coupling Strategy: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[12] While it can be an effective method, it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination, such as higher temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[12][13] Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, which can improve the reaction conditions.[12] However, for many applications, the palladium-catalyzed Buchwald-Hartwig amination remains the preferred method due to its milder conditions and broader applicability.[12]

Process Optimization and Scalability Considerations

Transitioning from a laboratory-scale synthesis to industrial production requires careful consideration of several factors:

-

Cost of Raw Materials: The overall cost of the synthesis is heavily influenced by the price of starting materials, catalysts, and solvents. Optimizing the synthesis to use less expensive and readily available materials is crucial.

-

Catalyst Loading: Minimizing the amount of the expensive palladium catalyst without compromising yield and reaction time is a key area for optimization. High-turnover catalyst systems are highly sought after.

-

Solvent Selection: The choice of solvent should consider not only its performance in the reaction but also its environmental impact, safety, and ease of recovery and recycling.

-

Purification: Chromatography is often not feasible on a large scale. Developing robust, chromatography-free purification methods, such as recrystallization or selective precipitation, is essential for industrial production.[11]

-

Waste Management: A scalable process should minimize waste generation. Atom economy and the environmental impact of byproducts need to be considered.

-

Process Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate potential hazards associated with reagents, intermediates, and reaction conditions.

Characterization and Quality Control

The identity and purity of the synthesized this compound and its intermediates must be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.[6]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.[5]

-

Melting Point: As a preliminary indicator of purity.

Conclusion

The scalable synthesis of this compound is most effectively achieved through a convergent route that relies on the robust and efficient Buchwald-Hartwig amination for the key C-N bond formation. The successful implementation of this strategy is contingent upon the efficient and scalable preparation of the key intermediates, 2-bromo-9,9-dimethylfluorene and 2-amino-9,9-dimethylfluorene. For industrial-scale production, further optimization to minimize catalyst loading, eliminate chromatographic purification, and ensure process safety will be paramount. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals to develop and implement a commercially viable synthesis of this important organic electronic material.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 4. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]

- 6. 2-Amino-9,9-dimethylfluorene | 108714-73-4 [chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

Spectroscopic characterization of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

Foreword: The Rationale for Rigorous Characterization

In the field of advanced materials, particularly for organic electronics, the axiom "structure dictates function" is paramount. This compound, a key player in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, is no exception.[1][2] Its efficacy as a hole transport material (HTM) is intrinsically linked to its electronic structure, purity, and molecular integrity.[3][4] This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, moving beyond mere data acquisition to foster a deep understanding of how each analytical technique validates its structure and predicts its performance. The protocols and interpretations that follow are designed to be self-validating systems, ensuring that researchers, scientists, and drug development professionals can proceed with confidence in the quality and identity of their material.

Molecular Identity and Physicochemical Properties

This compound is a secondary amine composed of two bulky, rigid 9,9-dimethylfluorene units. This structure is by design; the fluorene moieties provide the necessary π-conjugated system for charge transport, while the gem-dimethyl groups at the C9 position prevent π-stacking and crystallization, promoting the formation of stable amorphous films essential for device fabrication.[5]

A foundational step in any analysis is the confirmation of basic physicochemical properties, which serve as an initial quality control checkpoint.

| Property | Value | Source |

| CAS Number | 500717-23-7 | [6][7] |

| Molecular Formula | C₃₀H₂₇N | [8] |

| Molecular Weight | 401.54 g/mol | [8] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 178 °C | [6] |

The Characterization Workflow: A Holistic Approach

A multi-technique approach is non-negotiable for the unambiguous confirmation of a molecule's identity and purity. Each spectroscopic method provides a unique piece of the structural puzzle. The interplay between these techniques forms a validation network, where the results from one method corroborate the others.

Caption: Overall workflow for the comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required to confirm the connectivity and chemical environment of every atom.

Causality Behind Experimental Choices

-

Solvent Selection: Deuterated acetone ((CD₃)₂CO) or deuterated chloroform (CDCl₃) are excellent choices due to their ability to dissolve the compound and their relatively simple background signals. The choice of solvent is critical as it can slightly influence chemical shifts. Data presented here is referenced from a study using (CD₃)₂CO.[6]

-

Concentration: A concentration of 5-10 mg/mL is typically sufficient to obtain a high signal-to-noise ratio within a reasonable number of scans.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in ~0.7 mL of deuterated acetone ((CD₃)₂CO) in a clean, dry NMR tube.

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is useful for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Data Interpretation and Expected Results

The symmetry of the molecule simplifies the spectrum. Since the two fluorenyl groups are identical, we expect to see one set of signals for the fluorenyl moiety and one signal for the N-H proton.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.70 - 7.67 | m | 4H | Protons on fluorene rings |

| Aromatic | 7.48 | d | 2H | Protons on fluorene rings |

| Aromatic | 7.36 | s | 2H | Protons on fluorene rings |

| Aromatic | 7.31 - 7.22 | m | 4H | Protons on fluorene rings |

| Aromatic | 7.18 | d | 2H | Protons on fluorene rings |

| Aliphatic | 1.46 | s | 12H | gem-Dimethyl (4 x CH₃) |

| Data sourced from Tetrahedron, 2009.[6] |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | 155.97, 153.83, 144.45, 140.29, 132.48 | Quaternary aromatic carbons |

| Aromatic | 127.79, 126.73, 123.27, 121.67, 119.69, 117.32, 112.46 | Aromatic CH carbons |

| Aliphatic | 47.28 | Quaternary C9 carbon |

| Aliphatic | 27.53 | gem-Dimethyl carbons |

| Data sourced from Tetrahedron, 2009.[6] |

Trustworthiness Check: The integration of the ¹H NMR spectrum is a critical self-validation step. The ratio of aromatic protons to aliphatic protons should be 14:12, which simplifies to 7:6. The presence of a single, sharp singlet at ~1.46 ppm integrating to 12H is a definitive signature of the four equivalent methyl groups. The ¹³C spectrum should show the expected number of signals, confirming the molecule's symmetry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The FT-IR spectrum provides a unique "fingerprint" for the molecule. Key vibrational modes confirm the presence of the amine and the substituted fluorene rings.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |

| (Expected ranges based on standard FT-IR correlation tables and the known structure. For authoritative reference spectra, consult databases such as the Aldrich Collection of FT-IR Spectra.[9]) |

Mass Spectrometry: The Molecular Weight Verdict

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. It ionizes the molecule and measures its mass-to-charge ratio (m/z).

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer, which is a "soft" ionization technique that minimizes fragmentation.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.

Data Interpretation and Expected Results

The molecular formula is C₃₀H₂₇N, with a monoisotopic mass of 401.2143 g/mol .

-

Primary Ion: The most prominent peak in the spectrum will be the protonated molecular ion, [M+H]⁺.

-

Expected m/z: 402.2221

The high-resolution mass spectrum should match this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

UV-Visible and Photoluminescence Spectroscopy: Probing the Electronic Soul

For a material designed for optoelectronic applications, understanding its interaction with light is crucial. UV-Vis absorption and photoluminescence (PL) spectroscopy reveal the electronic transitions that govern its function.[10][11]

Caption: Energy diagram of absorption and fluorescence processes.

Experimental Protocol: Solution-State Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the compound in a UV-transparent solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from 250 nm to 600 nm using a quartz cuvette with a 1 cm path length.

-